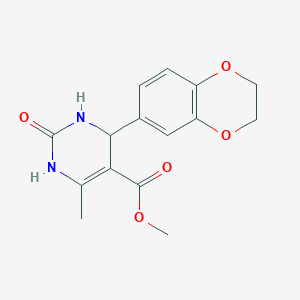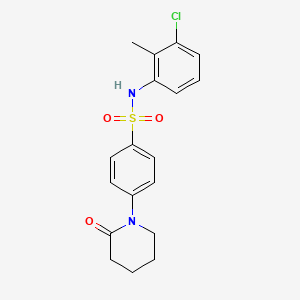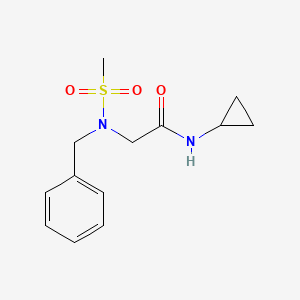![molecular formula C15H12BrN3O4S B5125400 4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)
4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide involves the inhibition of various cellular processes such as DNA replication, cell cycle progression, and angiogenesis. It exerts its anticancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. It also inhibits the activity of various enzymes such as topoisomerase II and HDAC, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been reported to exhibit various biochemical and physiological effects. It can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It can also inhibit the production of pro-inflammatory cytokines, leading to anti-inflammatory effects. In addition, it can inhibit the growth of various bacterial strains by disrupting bacterial cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potential as a potent anticancer and anti-inflammatory agent. It can also inhibit the growth of various bacterial strains, making it a potential antibacterial agent. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of 4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide. One potential direction is to investigate its potential as a combination therapy with other anticancer agents or antibiotics. Another direction is to explore its potential as a drug delivery system for targeted cancer therapy. In addition, further studies are needed to investigate its toxicity and pharmacokinetics in vivo.
Méthodes De Synthèse
The synthesis method of 4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction of 4-bromo-2-nitroaniline with thiocarbonyldiimidazole, followed by the reaction with 4-aminobenzamide in the presence of a base. The final product is obtained after purification and isolation through column chromatography. The yield of the synthesis process is approximately 70%.
Applications De Recherche Scientifique
4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit significant anticancer activity against various cancer cell lines such as breast, colon, and lung cancer. It also shows potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. In addition, it has been investigated for its potential as an antibacterial agent, as it can inhibit the growth of various bacterial strains.
Propriétés
IUPAC Name |
4-bromo-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c1-23-13-8-11(19(21)22)6-7-12(13)17-15(24)18-14(20)9-2-4-10(16)5-3-9/h2-8H,1H3,(H2,17,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGHPRDVLPAHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5125319.png)
![N,N-diethyl-1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5125322.png)


![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5125367.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5125371.png)
![2,2'-[methylenebis(2-chloro-4,1-phenylene)]bis(1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B5125372.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)
![4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5125387.png)

![methyl 2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5125399.png)
![2-{5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5125417.png)

![4-[2-(mesityloxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5125421.png)